molecular formula C19H14N2O B15217864 4-(Acridin-9-yloxy)aniline CAS No. 2148-15-4

4-(Acridin-9-yloxy)aniline

Cat. No.: B15217864
CAS No.: 2148-15-4
M. Wt: 286.3 g/mol
InChI Key: KQCMXEANQIMOOR-UHFFFAOYSA-N
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Description

4-(Acridin-9-yloxy)aniline is an organic compound with the molecular formula C19H14N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-yloxy)aniline typically involves the reaction of acridine with aniline in the presence of a suitable catalyst. One common method is the Ullmann condensation, where 2,4-dichlorobenzoic acid reacts with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Acridin-9-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

4-(Acridin-9-yloxy)aniline has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-(Acridin-9-yloxy)aniline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 4-(Acridin-9-yloxy)aniline is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and disrupt biological processes. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

2148-15-4

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4-acridin-9-yloxyaniline

InChI

InChI=1S/C19H14N2O/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2

InChI Key

KQCMXEANQIMOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=CC=C(C=C4)N

Origin of Product

United States

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